molecular formula C7H6ClFS B7900422 (5-Chloro-2-fluorophenyl)methanethiol

(5-Chloro-2-fluorophenyl)methanethiol

Cat. No.: B7900422
M. Wt: 176.64 g/mol
InChI Key: KNAQPVDICAQCHC-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)methanethiol typically involves the introduction of a thiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (5-Chloro-2-fluorophenyl)methanol, is treated with a thiolating agent like thiourea or hydrogen sulfide under acidic or basic conditions. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups using reagents like halogens or nitrating agents.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium hypochlorite; typically carried out in aqueous or organic solvents at room temperature.

    Substitution: Halogens, nitrating agents; reactions often require catalysts and elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

    Reduction: Corresponding hydrocarbons.

Scientific Research Applications

(5-Chloro-2-fluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (5-Chloro-2-fluorophenyl)methanethiol exerts its effects depends on its interaction with molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluorophenyl)methanol
  • (5-Chloro-2-fluorophenyl)methanamine
  • (5-Chloro-2-fluorophenyl)methane

Uniqueness

(5-Chloro-2-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. The thiol group also imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAQPVDICAQCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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